Product packaging for N-(4-iodophenyl)pentanamide(Cat. No.:)

N-(4-iodophenyl)pentanamide

Cat. No.: B311525
M. Wt: 303.14 g/mol
InChI Key: BDLMHCCFXKYZSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodophenyl)pentanamide is a synthetic organic compound provided as a high-purity solid for research and development purposes. This amide derivative, which features an iodine atom on the phenyl ring, is of significant interest in medicinal chemistry and parasitology. While specific studies on this compound are not yet widely published, its structure is a direct analog of the anthelmintic candidate N-(4-methoxyphenyl)pentanamide. Research on this closely related compound demonstrates that the core scaffold exhibits a promising anthelmintic profile, affecting the viability of parasitic nematodes like Toxocara canis in a time- and concentration-dependent manner . The mechanism of action for this class of compounds is an active area of investigation. Its simplified structure, compared to commercial anthelmintics, contributes to favorable drug-likeness properties, including high gastrointestinal absorption and blood-brain barrier permeability, as predicted by in silico models . The iodine substituent makes this compound a valuable synthetic intermediate for further chemical transformations, such as metal-catalyzed cross-coupling reactions, to create a diverse library of derivatives for structure-activity relationship (SAR) studies. Applications: This product is intended for use in pharmaceutical research, including as a building block for novel chemical entities, for in vitro biological screening, and for investigating new anthelmintic agents. Safety Notice: this compound is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14INO B311525 N-(4-iodophenyl)pentanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14INO

Molecular Weight

303.14 g/mol

IUPAC Name

N-(4-iodophenyl)pentanamide

InChI

InChI=1S/C11H14INO/c1-2-3-4-11(14)13-10-7-5-9(12)6-8-10/h5-8H,2-4H2,1H3,(H,13,14)

InChI Key

BDLMHCCFXKYZSU-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=C(C=C1)I

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)I

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 4 Iodophenyl Pentanamide and Its Derivatives

Preparative Routes to N-(4-iodophenyl)pentanamide Derivatives

The primary methods for synthesizing the this compound scaffold revolve around the formation of the central amide bond. This is typically achieved through the acylation of 4-iodoaniline (B139537) or by utilizing reactive pentanoyl chloride derivatives.

A common and direct method for the synthesis of this compound derivatives is the N-acylation of 4-iodoaniline. google.comresearchgate.net In this reaction, the nucleophilic amino group of 4-iodoaniline attacks an electrophilic acylating agent, such as a halo-substituted pentanoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct formed during the reaction. Common bases include organic amines like triethylamine (B128534) or inorganic bases such as potassium carbonate. google.comnih.gov The choice of solvent is crucial for reaction efficiency, with aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) being frequently employed. google.comnih.gov For instance, the reaction of 4-iodoaniline with 5-bromopentanoyl chloride in THF with triethylamine as a base affords 5-bromo-N-(4-iodophenyl)pentanamide, a key precursor for cyclization reactions. google.com

From the perspective of the acylating agent, derivatives of pentanoyl chloride are instrumental in these syntheses. Specifically, 5-halopentanoyl chlorides, such as 5-chlorovaleryl chloride or 5-bromopentanoyl chloride, are widely used. google.comresearchgate.net These bifunctional reagents contain both a reactive acyl chloride group for amide bond formation and a terminal alkyl halide that can participate in subsequent reactions. The reaction conditions involve cooling the reaction mixture, often to 0-5 °C, before the slow addition of the pentanoyl chloride derivative to a solution of 4-iodoaniline and a base in a suitable solvent. google.comnih.gov This controlled addition helps to manage the exothermic nature of the acylation reaction.

Table 1: Synthesis of this compound Derivatives via Acylation
ReactantsBaseSolventProductReference
4-Iodoaniline and 5-Bromopentanoyl ChlorideTriethylamineTetrahydrofuran (THF)5-Bromo-N-(4-iodophenyl)pentanamide google.com
4-Iodoaniline and 5-Bromovaleryl ChlorideNot specifiedChloroform5-Bromo-N-(4-iodophenyl)pentanamide researchgate.net
1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one and 5-Chlorovaleryl ChlorideTriethylamineDichloromethaneN-(4-(3-Morpholino-2-oxo-5,6-dihydropyridin-1(2H)-yl)phenyl)-5-chloropentanamide google.com
2-Iodoaniline and various Acyl ChloridesTriethylamineTetrahydrofuran (THF)N-(2-iodophenyl)amides nih.gov

Amide Bond Formation via Acylation Reactions Utilizing 4-Iodoaniline

Intramolecular Cyclization Reactions of this compound Analogues

The this compound scaffold, particularly when substituted with a terminal leaving group on the pentanoyl chain, is primed for intramolecular cyclization to form heterocyclic systems.

A significant transformation of this compound analogues is their intramolecular cyclization to form piperidinone rings. For example, 5-bromo-N-(4-iodophenyl)pentanamide undergoes an intramolecular N-alkylation to yield 1-(4-iodophenyl)piperidin-2-one (B1292008). google.com This reaction is a key step in the synthesis of the anticoagulant drug Apixaban. google.comresearchgate.net The cyclization is typically promoted by a strong base, such as potassium hydroxide (B78521) or potassium tert-butoxide, which deprotonates the amide nitrogen, making it a more potent nucleophile. google.com The reaction is usually conducted at low temperatures (e.g., 0-5 °C) to control reactivity and minimize side reactions. google.com Following the cyclization, an acidic workup is often performed. google.com

The mechanism of this ring closure is a classic example of an intramolecular nucleophilic substitution reaction. The process is initiated by the deprotonation of the amide N-H proton by a base. This generates an amidate anion. The resulting nucleophilic nitrogen atom then attacks the electrophilic carbon atom at the other end of the pentanoyl chain, which bears a halogen leaving group (e.g., bromine or chlorine). This intramolecular attack results in the displacement of the halide ion and the formation of a new carbon-nitrogen bond, closing the six-membered piperidinone ring. This type of cyclization is favored due to the formation of a thermodynamically stable six-membered ring system.

Cyclization to Piperidinone Ring Systems, e.g., 1-(4-iodophenyl)piperidin-2-one

Further Derivatization and Functional Group Interconversions on this compound Scaffold

The this compound scaffold and its cyclized products can be further modified through various chemical reactions, leveraging the reactivity of the aryl iodide and the amide/lactam functionalities.

One of the most important derivatizations of the cyclized product, 1-(4-iodophenyl)piperidin-2-one, is its participation in copper-catalyzed cross-coupling reactions, such as the Ullmann reaction. google.comgoogle.com This allows for the formation of a new carbon-nitrogen bond at the para-position of the phenyl ring, coupling the piperidinone moiety with other nitrogen-containing heterocycles. google.comgoogle.comorganic-chemistry.org This transformation is critical in building the complex molecular architecture of certain pharmaceutical agents. google.com

The aryl iodide group also presents an opportunity for palladium-catalyzed cross-coupling reactions like the Heck reaction, which forms a new carbon-carbon bond by coupling the aryl iodide with an alkene. nih.govresearchgate.netnih.gov While studies often focus on the ortho- or meta-isomers, the principles are applicable to the this compound scaffold, allowing for the introduction of vinyl groups or other carbon-based substituents.

Furthermore, the piperidinone ring itself can be functionalized. For instance, the α-carbon to the carbonyl group can undergo reactions such as gem-dihalogenation. It has been reported that 1-(4-iodophenyl)piperidin-2-one can be converted to 3,3-dichloro-1-(4-iodophenyl)piperidin-2-one (B1592875) using thionyl chloride. researchgate.net These transformations highlight the versatility of the this compound scaffold for creating a diverse range of chemical structures.

Table 2: Derivatization Reactions of the this compound Scaffold and its Cyclized Analogues
SubstrateReaction TypeReagentsProduct TypeReference
1-(4-Iodophenyl)piperidin-2-oneUllmann CouplingNitrogen heterocycle, CuI, K₂CO₃N-Aryl piperidinone google.comgoogle.com
N-(2-Iodophenyl) amidesHeck CouplingAlkene, Pd(OAc)₂, AsPh₃N-(2-alkenylphenyl) amides researchgate.net
1-(4-Iodophenyl)piperidin-2-oneGem-DihalogenationThionyl Chloride (SOCl₂)3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one researchgate.net

Halogenation and Other Substitutions on the Pentanamide (B147674) Chain or Phenyl Ring

The introduction of additional functional groups to the this compound scaffold can be achieved through substitution on either the pentanamide chain or the phenyl ring. Halogenation is a fundamental transformation in organic synthesis, providing building blocks for further reactions. tcichemicals.com The halogenation of anilide-type compounds, such as this compound, can be accomplished using various methods. For instance, electrochemical approaches using affordable ammonium (B1175870) halides offer a green and straightforward method for the selective halogenation of N-heteroarenes and related structures. researchgate.net Similarly, protocols using sodium halides (NaX) as the halogen source and Oxone as an oxidant are effective for the selective halogenation of acetanilides and benzanilides. researchgate.net

Substitutions can also occur on the aliphatic pentanamide chain. The existence of related compounds such as 2-Amino-N-(4-iodophenyl)pentanamide demonstrates that functional groups can be introduced at the α-carbon of the pentanamide moiety. nih.gov

Furthermore, substitution can be directed to the amide nitrogen itself. Copper-mediated cross-coupling reactions between O-acetyl hydroxamic acids and organoboronic acids provide a pathway to N-substituted amides. nih.gov Notably, these reaction conditions are mild enough to tolerate the presence of a 4-iodophenyl group, indicating that N-arylation or N-alkylation of a precursor could proceed without disturbing the reactive C-I bond, which can be reserved for subsequent transformations. nih.gov

Table 1: Examples of Substitution Methodologies This table is illustrative and based on general methods applicable to the compound class.

Reaction TypeReagentsPosition of SubstitutionReference
Aromatic HalogenationNaX (X=Cl, Br, I) / OxonePhenyl Ring (ortho to amide) researchgate.net
Alpha-Amination(Not specified, synthetic equivalent)Pentanamide Chain (α-carbon) nih.gov
N-ArylationAr-B(OH)₂, CuTCAmide Nitrogen nih.gov

Applications of the Iodophenyl Moiety in Cross-Coupling Reactions

The carbon-iodine bond in this compound is a highly valuable functional group for transition-metal-catalyzed cross-coupling reactions. tcichemicals.comnih.gov Aryl iodides are among the most reactive aryl halides in these transformations, which are fundamental for constructing complex molecular architectures from simpler precursors. libretexts.org Two of the most prominent examples are the Sonogashira and Suzuki-Miyaura coupling reactions.

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org This reaction, typically catalyzed by palladium and co-catalyzed by a copper species, is carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.orgresearchgate.netslideshare.net The high reactivity of the aryl iodide in this compound makes it an excellent substrate for Sonogashira coupling, allowing for the introduction of various substituted alkynes to the phenyl ring, leading to the synthesis of internal alkynes. organic-chemistry.orglucp.net

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that forms a C-C bond, in this case between an aryl halide and an organoboron compound, such as a boronic acid or ester. libretexts.orgencyclopedia.pub This reaction is a cornerstone of modern synthesis, particularly for creating biaryl compounds, which are prevalent in medicinal chemistry and materials science. encyclopedia.pubgre.ac.uk this compound can be readily coupled with a diverse array of aryl or vinyl boronic acids, leveraging the high reactivity of the C-I bond to construct new biaryl or styrenyl derivatives. libretexts.orgnih.govresearchgate.net The general reactivity trend for aryl halides in these couplings is I > Br > Cl, underscoring the utility of the iodophenyl moiety for efficient transformations. libretexts.org The chemoselectivity of these reactions is also noteworthy; under specific conditions, other functional groups can react in preference to the aryl iodide, allowing for sequential and controlled synthetic strategies. beilstein-journals.org

Table 2: Key Cross-Coupling Reactions for the Iodophenyl Moiety

Reaction NameCoupling PartnerCatalyst SystemBond FormedReference
Sonogashira CouplingTerminal Alkyne (R-C≡CH)Pd catalyst, Cu co-catalyst, BaseAryl-Alkyne (C-C) wikipedia.orgorganic-chemistry.org
Suzuki-Miyaura CouplingOrganoboron Reagent (Ar-B(OH)₂)Pd catalyst, BaseAryl-Aryl (C-C) libretexts.orgencyclopedia.pub

Formation of N-Substituted Pentanamide Derivatives through Nitrenium Ion Pathways

Nitrenium ions (R₂N⁺) are highly reactive nitrogen-centered intermediates that are isoelectronic with carbenes. wikipedia.org These electrophilic species can be generated from various precursors and have been exploited in a range of synthetic transformations. wikipedia.orgrsc.org Aryl nitrenium ions, in particular, are key intermediates in several chemical and biological processes. nih.govmdpi.com

One effective method for generating acyl- or phthalimido-stabilized nitrenium ions involves the use of hypervalent iodine reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA). clockss.org Research has shown that N-(phenylpentanamido)phthalimides, which are close structural analogues of this compound derivatives, react with PIFA in fluorinated alcohols to generate an electron-deficient nitrogen intermediate that behaves as a nitrenium ion. clockss.org This reactive species can undergo intramolecular cyclization, attacking a benzylic C-H bond on the pentanamide chain to form substituted lactams. clockss.org

In a particularly relevant transformation, when the substrate contains an electron-withdrawing group, the reaction can proceed differently. Instead of cyclization, a 4-iodophenyl group from the PIFA reagent can be transferred to the amide nitrogen of the starting material, resulting in the formation of an N-(4-iodophenyl) pentanamide derivative (an acyldiarylamine). clockss.org This demonstrates a direct pathway to N-substituted pentanamides via a nitrenium-like intermediate. The feasibility of these pathways is supported by fundamental studies that have achieved the direct observation and characterization of the triplet 4-iodophenylnitrenium ion. nih.gov

Table 3: Reactions of Pentanamide Derivatives via Nitrenium Ion Intermediates Based on findings from analogous N-(phenylpentanamido)phthalimide systems.

Substrate TypeReagentSolventProduct TypeReference
N-(phenylpentanamido)phthalimidePIFA2,2,3,3-Tetrafluoro-1-propanolBenzylic Cyclization Product (Lactam) clockss.org
N-acylaminophthalimide with EWGPIFA(Not specified)N-(4-iodophenyl) Acyldiarylamine clockss.org

Advanced Spectroscopic Characterization and Structural Elucidation of N 4 Iodophenyl Pentanamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts and Connectivity Analysis

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectral Analysis for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring atoms within a molecule. For N-aryl amides like N-(4-iodophenyl)pentanamide, the ¹H NMR spectrum exhibits characteristic signals for the aromatic protons, the amide proton, and the aliphatic protons of the pentanamide (B147674) chain. sci-hub.senih.govrsc.org

The aromatic protons on the iodophenyl ring typically appear as a set of doublets due to coupling between adjacent protons. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the iodine atom and the amide group. ucl.ac.uk The amide proton (N-H) signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding. The protons of the pentyl group exhibit characteristic multiplets, with chemical shifts influenced by their proximity to the carbonyl group.

A representative, though not specific to this compound, analysis of similar N-aryl amides shows distinct chemical shifts. sci-hub.se For example, in N-phenylbenzamide, the aromatic protons appear in the range of δ 7.10-7.88 ppm, and the amide proton shows a singlet at δ 7.88 ppm. sci-hub.se In a related compound, 4-Bromo-N-phenylbenzamide, the aromatic protons are observed between δ 7.15-7.80 ppm. sci-hub.se

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in N-Aryl Amide Structures.
Proton TypeChemical Shift Range (ppm)Multiplicity
Aromatic Protons (ortho to -NH)~7.6 - 7.8Doublet
Aromatic Protons (ortho to -I)~7.5 - 7.7Doublet
Amide Proton (-NH-)~8.0 - 10.5 (variable)Singlet (often broad)
α-Methylene Protons (-CH₂CO-)~2.2 - 2.5Triplet
β-Methylene Protons (-CH₂CH₂CO-)~1.6 - 1.8Multiplet
γ-Methylene Protons (-CH₂CH₂CH₂CO-)~1.3 - 1.5Multiplet
Terminal Methyl Protons (-CH₃)~0.9 - 1.0Triplet

¹³C NMR Spectral Analysis for Carbon Backbone Determination

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and electronic environment. oregonstate.edu

The carbonyl carbon of the amide group is typically observed in the downfield region of the spectrum, around 170-180 ppm. The aromatic carbons show signals in the range of 115-140 ppm, with the carbon atom bonded to the iodine (ipso-carbon) exhibiting a characteristic chemical shift at a higher field due to the heavy atom effect. The aliphatic carbons of the pentyl chain appear in the upfield region of the spectrum. Studies on para-substituted acetanilides provide a basis for predicting these shifts. publish.csiro.auresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shift Ranges (δ, ppm) for this compound.
Carbon AtomPredicted Chemical Shift Range (ppm)
Carbonyl Carbon (C=O)170 - 175
Aromatic Carbon (C-NH)138 - 142
Aromatic Carbons (C-C-NH and C-C-I)120 - 130
Aromatic Carbon (C-I)85 - 95
α-Carbon (-CH₂CO-)35 - 45
β-Carbon (-CH₂CH₂CO-)25 - 35
γ-Carbon (-CH₂CH₂CH₂CO-)20 - 30
Terminal Methyl Carbon (-CH₃)10 - 15

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The presence of iodine, which has a single stable isotope (¹²⁷I), simplifies the isotopic pattern of the molecular ion. However, the fragmentation of aromatic halogenated compounds is a key feature in their mass spectra. acs.org The fragmentation of this compound would likely involve cleavage of the amide bond, leading to the formation of characteristic fragment ions. Common fragmentation pathways for amides include α-cleavage and McLafferty rearrangement. The presence of the iodine atom can also lead to the loss of an iodine radical or an HI molecule. acs.org The analysis of halogenated polycyclic aromatic hydrocarbons often utilizes gas chromatography-mass spectrometry (GC-MS) for separation and identification. chrom-china.comxml-journal.net

Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound.
Fragment IonProposed StructureExpected m/z
[M]⁺[C₁₁H₁₄INO]⁺303.02
[M - C₄H₉]⁺[C₇H₆INO]⁺246.95
[C₆H₄I]⁺Iodophenyl cation202.94
[C₅H₉O]⁺Pentanoyl cation85.06

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. megalecture.com The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, the C=O bond of the amide, and the C-N bond, as well as vibrations associated with the aromatic ring and the aliphatic chain. bellevuecollege.edulibretexts.org

Secondary amides, such as this compound, typically exhibit a single N-H stretching vibration in the region of 3370-3170 cm⁻¹. spectroscopyonline.com The carbonyl (C=O) stretching vibration, referred to as the Amide I band, is a strong absorption that typically appears in the range of 1680-1630 cm⁻¹. spectroscopyonline.comspcmc.ac.in The N-H bending vibration, known as the Amide II band, is found between 1570 and 1515 cm⁻¹. spectroscopyonline.comspcmc.ac.in Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. libretexts.org

Table 4: Characteristic IR Absorption Frequencies for this compound. spectroscopyonline.comspcmc.ac.in
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
N-HStretching3370 - 3170Medium
C-H (Aromatic)Stretching3100 - 3000Weak to Medium
C-H (Aliphatic)Stretching2960 - 2850Medium to Strong
C=O (Amide I)Stretching1680 - 1630Strong
N-H (Amide II)Bending1570 - 1515Medium to Strong
C-NStretching~1250Medium
C-IStretching~500Medium to Strong

X-ray Crystallography for Solid-State Structural Determination and Conformation

Single Crystal X-ray Diffraction (SC-XRD) for Precise Atomic Arrangement and Bond Parameters

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the absolute structure of a crystalline compound. uhu-ciqso.es By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to construct a three-dimensional electron density map of the molecule. From this map, the precise coordinates of each atom can be determined, yielding accurate bond lengths and angles.

Table 5: Expected Key Structural Parameters from SC-XRD of this compound.
ParameterExpected Value/Observation
Crystal SystemTo be determined by experiment
Space GroupTo be determined by experiment
C=O Bond Length~1.23 Å
C-N Bond Length (Amide)~1.33 Å (partial double bond character)
N-C(aryl) Bond Length~1.43 Å
C-I Bond Length~2.10 Å
Amide ConformationLikely trans conformation
Intermolecular InteractionsHydrogen bonding (N-H···O=C)

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis and Polymorphism

Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive analytical technique employed to characterize the crystalline nature of solid materials. nih.govucmerced.edu This method provides detailed information regarding the atomic and molecular structure, phase composition, and crystallite size of a sample. nih.govncl.ac.uk In the context of this compound and its derivatives, PXRD is crucial for identifying the specific crystalline form, ensuring phase purity, and investigating the potential for polymorphism. researchgate.net

The underlying principle of PXRD is Bragg's Law, which describes the coherent scattering of X-rays by the ordered atomic planes within a crystal lattice. nih.gov When a monochromatic X-ray beam irradiates a powdered or polycrystalline sample, constructive interference occurs at specific angles (2θ) where the path length difference between X-rays scattered from adjacent lattice planes is an integer multiple of the X-ray wavelength. nih.govnih.gov The resulting diffraction pattern, a plot of scattered X-ray intensity versus the scattering angle 2θ, serves as a unique fingerprint for a specific crystalline solid. nih.gov

Detailed Research Findings

While specific PXRD data for this compound is not extensively detailed in publicly available literature, the analysis of its derivatives and related N-aryl amides highlights the importance of this technique. For instance, the synthesis of more complex pharmaceutical ingredients often involves intermediates like 5-bromo-N-(4-iodophenyl)pentanamide . google.com For such compounds, PXRD would be the primary method to confirm the crystalline phase obtained after synthesis and purification. Each unique crystalline form, or polymorph, of a compound will produce a distinct PXRD pattern. researchgate.net

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. These different forms, while having the same chemical composition, can exhibit distinct physical properties. Studies on related N-aryl amides have demonstrated the existence of polymorphism, where different crystallization conditions lead to the formation of unique crystal lattices. mdpi.com These variations can arise from different arrangements of molecules and intermolecular interactions, such as hydrogen bonding, within the crystal structure. mdpi.com

The analysis of PXRD patterns allows for the qualitative and quantitative assessment of the crystalline phases present in a sample. ncl.ac.uknih.gov The positions of the diffraction peaks (in terms of 2θ) are indicative of the unit cell dimensions, while the relative intensities of the peaks are related to the arrangement of atoms within the unit cell. ucmerced.edu The presence of different polymorphs in a sample would be identified by the appearance of a unique set of diffraction peaks corresponding to each form. researchgate.net Furthermore, a broad, non-distinct signal in a PXRD pattern can indicate the presence of amorphous (non-crystalline) content. icdd.com

The table below illustrates a hypothetical representation of PXRD data for two distinct polymorphic forms of a derivative, demonstrating how the peak positions and intensities would differ.

Polymorph Form A Polymorph Form B
2θ (degrees) Relative Intensity (%) 2θ (degrees) Relative Intensity (%)
8.5659.2100
12.310011.578
15.84516.155
19.18018.492
22.65023.060
25.27026.745

Role in Synthetic Chemistry: N 4 Iodophenyl Pentanamide As a Key Intermediate and Building Block

Significance as an Intermediate in Multi--Step Organic Synthesis

The strategic placement of the iodo and pentanamide (B147674) functionalities on the phenyl ring makes N-(4-iodophenyl)pentanamide a highly valuable intermediate in the synthesis of more complex molecules. The iodine atom can participate in various cross-coupling reactions, while the amide group can be hydrolyzed or otherwise modified, providing multiple avenues for molecular elaboration.

Precursor for Advanced Pharmaceutical Intermediates (e.g., in Apixaban Synthesis)

The following table summarizes a typical reaction sequence starting from this compound's precursor in the synthesis of a key Apixaban intermediate:

Step Reactants Reagents Product Reference
14-iodoaniline (B139537), 5-bromovaleryl chlorideTriethylamine (B128534), Tetrahydrofuran (B95107)5-bromo-N-(4-iodophenyl)pentanamide google.comgoogle.com
25-bromo-N-(4-iodophenyl)pentanamidePotassium hydroxide (B78521) or Sodium tert-butoxide1-(4-iodophenyl)piperidine-2-one quickcompany.innewdrugapprovals.org

Applications in the Construction of Heterocyclic Systems

The reactivity of the iodo group and the amide functionality in this compound makes it a valuable starting material for the construction of various heterocyclic systems. numberanalytics.comresearchgate.netuomus.edu.iq The iodine atom can be readily displaced or participate in coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, to introduce diverse substituents and build complex ring systems. For instance, the intramolecular cyclization of 5-bromo-N-(4-iodophenyl)pentanamide to form the piperidinone ring is a key step in creating a heterocyclic core structure. quickcompany.in This lactam can then be further modified. For example, reaction with phosphorus pentachloride generates a dichloro-intermediate, which upon reaction with a nucleophile like morpholine, leads to the formation of more complex heterocyclic structures like 1-(4-iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one. google.comepo.orggoogle.com These types of reactions highlight the utility of this compound derivatives in building diverse heterocyclic scaffolds, which are prevalent in many biologically active molecules. encyclopedia.pub

Utilization in Chemical Probe Development and Bioconjugation Strategies

The unique properties of this compound and its derivatives also lend themselves to applications in the development of chemical probes and bioconjugation strategies. nih.govthesgc.org These tools are essential for studying biological processes and for the development of targeted therapies. oicr.on.ca

Incorporation into Biotinylation Reagents and Affinity Tags

While direct evidence for the incorporation of this compound itself into biotinylation reagents is not prevalent, its structural motifs are relevant to the design of such molecules. ncl.ac.uk Biotinylation is a powerful technique for labeling and purifying proteins and other biomolecules. gbiosciences.com A biotinylation reagent typically consists of a biotin (B1667282) molecule, a spacer arm, and a reactive group that can form a covalent bond with a target molecule. broadpharm.com The phenyl iodide group present in this compound could potentially be modified to act as a reactive handle for bioconjugation. For instance, the iodo group can participate in cross-coupling reactions to attach the molecule to other chemical entities. This concept is seen in the development of various chemical probes where aryl halides are used as points of attachment. nih.govnih.gov

Development of Scaffolds for Diverse Chemical Libraries

The core structure of this compound serves as a valuable scaffold for the creation of diverse chemical libraries. nih.govchimia.ch By systematically modifying the pentanamide side chain and performing various reactions at the iodo-substituted position, a large number of structurally distinct compounds can be generated. whiterose.ac.uk This diversity is crucial in drug discovery for screening against various biological targets to identify new lead compounds. The ability to generate a library of compounds from a common scaffold like this compound allows for the efficient exploration of chemical space and the identification of structure-activity relationships. chimia.ch The development of such libraries is a key strategy in modern medicinal chemistry for discovering novel therapeutics. whiterose.ac.uk

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-iodophenyl)pentanamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution or coupling reactions. For example, reacting 4-iodoaniline with pentanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions (e.g., dichloromethane, 0–5°C) is a standard approach . Optimization involves controlling stoichiometry, temperature, and solvent polarity. Post-synthesis purification often employs normal-phase chromatography (e.g., 10% methanol/dichloromethane) followed by reverse-phase chromatography (e.g., acetonitrile/water gradients) to achieve >95% purity .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structural integrity and purity of This compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Characteristic peaks for the amide proton (δ ~6.5–7.5 ppm), iodophenyl aromatic protons (δ ~7.2–7.8 ppm), and pentanamide alkyl chain (δ ~1.2–2.4 ppm) .
  • IR Spectroscopy : Amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) confirm functional groups .
  • X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for structurally similar pentanamide derivatives .
  • HPLC-MS : Validates molecular weight (MW = 347.2 g/mol) and purity .

Advanced Research Questions

Q. How can researchers design experiments to study This compound's interactions with biological targets, such as enzymes or receptors?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for oxidoreductases) to measure IC₅₀ values. Adjust substrate concentrations to assess competitive/non-competitive inhibition .
  • Molecular Docking : Employ software like AutoDock Vina to model interactions between the iodophenyl moiety and hydrophobic receptor pockets. Validate with mutagenesis studies .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, kₑ) for receptor-ligand interactions in real time .

Q. What strategies are used to modify This compound's structure to enhance pharmacokinetic properties, such as solubility or metabolic stability?

  • Methodological Answer :

  • Side-Chain Functionalization : Introduce polar groups (e.g., hydroxyl, carboxyl) to the pentanamide chain to improve aqueous solubility. For example, replacing a methyl group with a methoxy moiety reduced logP by 0.8 units in analogs .
  • Isosteric Replacement : Substitute iodine with bioisosteres (e.g., trifluoromethyl) to retain steric bulk while altering electronic properties .
  • Prodrug Design : Mask the amide group with enzymatically cleavable protectors (e.g., acetyl) to enhance bioavailability .

Q. How should researchers address contradictions in reported biological activities or synthetic yields of This compound derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Replicate experiments under identical conditions (solvent, temperature, catalyst) to rule out procedural variability .
  • Control Experiments : Test for trace metal contamination (e.g., via ICP-MS) or moisture, which can alter reaction pathways .
  • Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ values in enzyme assays) to identify outliers. Use statistical tools (e.g., Grubbs’ test) to exclude anomalous data .

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